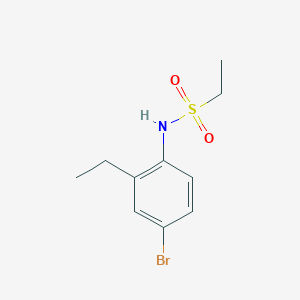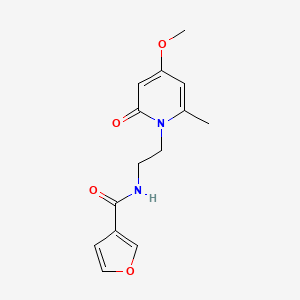
1-(2-Fluorophenyl)-4-(3-methylbenzenesulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-(2-Fluorophenyl)-4-(3-methylbenzenesulfonyl)piperazine” is a piperazine derivative. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . This compound has a fluorophenyl group and a methylbenzenesulfonyl group attached to the piperazine ring.
Chemical Reactions Analysis
Piperazine derivatives can participate in a variety of chemical reactions. They can act as bases, forming salts with acids, and they can also undergo N-alkylation .Scientific Research Applications
1. Synthesis of Pharmaceuticals and Natural Products Piperazines, such as the one you mentioned, are often used in the synthesis of pharmaceuticals and natural products . Their unique structure and reactivity make them useful in creating a variety of complex molecules. For example, they can be used to synthesize alkyl-, alcohol-, amine-, and ester-extended tosylpiperazines under mild conditions with good yields .
Synthesis of Biologically Relevant Arylpiperazines
Arylpiperazines are a class of compounds that have significant biological relevance. They can be synthesized efficiently from compounds like “1-(2-Fluorophenyl)-4-(3-methylbenzenesulfonyl)piperazine” under aerobic conditions . This synthesis can yield very good yields of the desired products, making it a valuable method for producing these biologically important structures .
Synthesis of 2,6-Disubstituted Piperazines
The compound can be used in a highly diastereoselective intramolecular hydroamination, which is a key step in the modular synthesis of 2,6-disubstituted piperazines . This process can tolerate various alkyl and aryl substituents at the 2-position .
Synthesis of Six-Membered Nitrogen Heterocycles
The compound can be used in a Wacker-type aerobic oxidative cyclization of alkenes to synthesize six-membered nitrogen heterocycles, including morpholines, piperidines, piperazines, and piperazinones . This method is accessible and provides a wide range of heterocycles .
Synthesis of Highly Substituted Piperazines
A palladium-catalyzed cyclization reaction can be used for the modular synthesis of highly substituted piperazines . This method couples two of the carbons of a propargyl unit with various diamine components to provide products in very good yields with high regio- and stereochemical control .
Protodeboronation of Pinacol Boronic Esters
The compound can potentially be used in the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters . This process utilizes a radical approach and can be paired with a Matteson–CH2–homologation to allow for formal anti-Markovnikov alkene hydromethylation . This transformation is valuable but not well-known .
properties
IUPAC Name |
1-(2-fluorophenyl)-4-(3-methylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2S/c1-14-5-4-6-15(13-14)23(21,22)20-11-9-19(10-12-20)17-8-3-2-7-16(17)18/h2-8,13H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWKRPQXYCLMJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

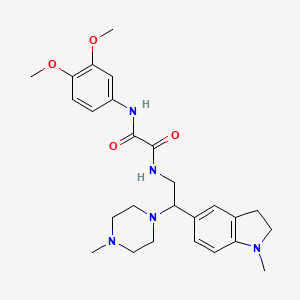
![N-(2,4-dimethoxyphenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2644129.png)

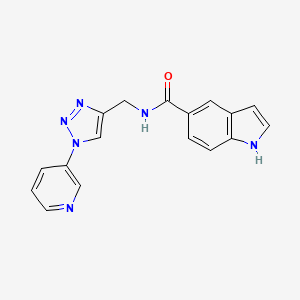
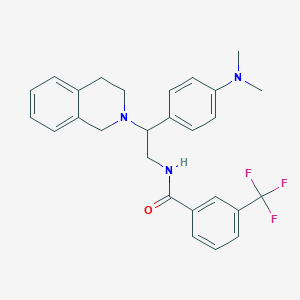
![1-[(2-chloro-1,3-thiazol-5-yl)methyl]piperidine-4-carboxylic Acid Hydrochloride](/img/structure/B2644133.png)
![2-chloro-N-[4-[4-[(2-chlorobenzoyl)amino]-3-methylphenyl]-2-methylphenyl]benzamide](/img/structure/B2644135.png)

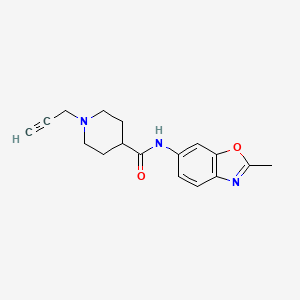
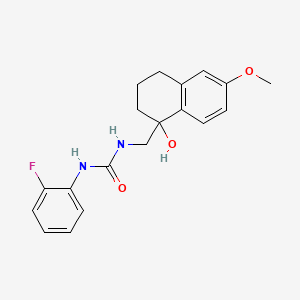

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-methylpyridin-2-yl)benzamide](/img/structure/B2644144.png)
